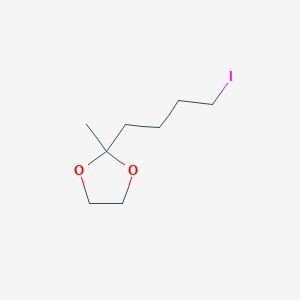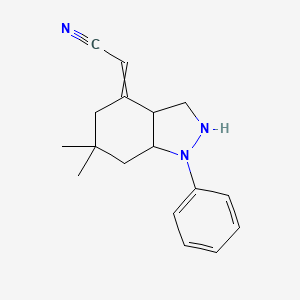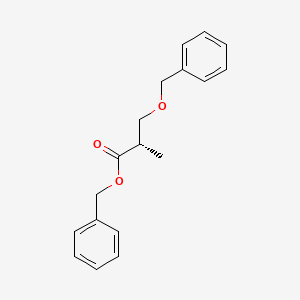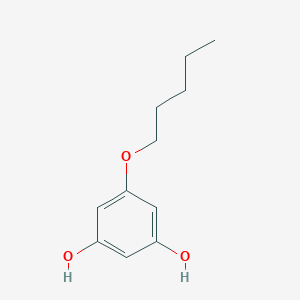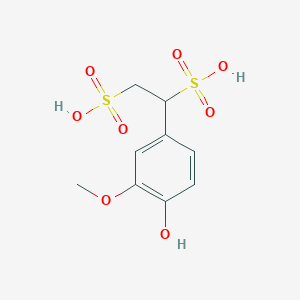![molecular formula C30H22Cl2N2O5 B14492809 2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide] CAS No. 64571-91-1](/img/structure/B14492809.png)
2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide] is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide] typically involves the reaction of 2-benzoyl-4-chloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide] may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful monitoring of reaction parameters.
化学反応の分析
Types of Reactions
2,2’-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl groups to benzyl alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
2,2’-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2’-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide] involves its interaction with specific molecular targets. The benzoyl and chlorophenyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,2’-Oxybis[N-(2-benzoylphenyl)acetamide]
- 2,2’-Oxybis[N-(4-chlorophenyl)acetamide]
- 2,2’-Oxybis[N-(2-benzoyl-4-methylphenyl)acetamide]
Uniqueness
2,2’-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide] is unique due to the presence of both benzoyl and chlorophenyl groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
特性
CAS番号 |
64571-91-1 |
|---|---|
分子式 |
C30H22Cl2N2O5 |
分子量 |
561.4 g/mol |
IUPAC名 |
2-[2-(2-benzoyl-4-chloroanilino)-2-oxoethoxy]-N-(2-benzoyl-4-chlorophenyl)acetamide |
InChI |
InChI=1S/C30H22Cl2N2O5/c31-21-11-13-25(23(15-21)29(37)19-7-3-1-4-8-19)33-27(35)17-39-18-28(36)34-26-14-12-22(32)16-24(26)30(38)20-9-5-2-6-10-20/h1-16H,17-18H2,(H,33,35)(H,34,36) |
InChIキー |
XYHSVWRXGZFKNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)COCC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


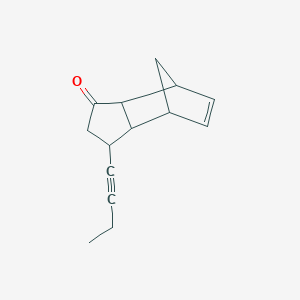

![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)
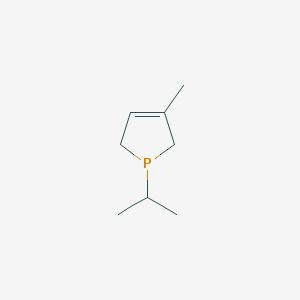
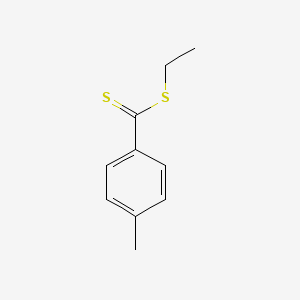
![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
